2-(3-Fluorophenyl)-1,3-benzothiazole
Description
Significance of the Benzothiazole (B30560) Heterocyclic Scaffold in Medicinal Chemistry Research
The benzothiazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is an integral feature of numerous biologically active molecules. nih.govamazonaws.com This structural motif is prevalent in both natural products and synthetic compounds and has been extensively investigated for its wide-ranging pharmacological activities. bohrium.commdpi.com The versatility of the benzothiazole core allows for substitutions at various positions, which can significantly modulate the biological effects of the resulting derivatives. pharmacyjournal.in
Research has demonstrated that benzothiazole derivatives exhibit a remarkable spectrum of therapeutic properties, including:
Antitumor: Certain derivatives have shown potent and selective activity against various cancer cell lines. nih.govbohrium.com
Antimicrobial: The scaffold is a key component in compounds developed to combat bacterial and fungal infections. bohrium.comresearchgate.net
Anti-inflammatory: Benzothiazole-containing molecules have been investigated for their ability to mitigate inflammatory processes. bohrium.com
Anticonvulsant: Researchers have explored the potential of these compounds in the management of seizures. bohrium.com
Antiviral: The benzothiazole nucleus is present in molecules with demonstrated activity against various viruses. bohrium.com
Neuroprotective: Some derivatives are being evaluated for their potential in treating neurodegenerative diseases like Alzheimer's. nih.govgaacademy.org
The diverse biological profile of the benzothiazole scaffold has established it as a critical building block in the quest for novel therapeutic agents. amazonaws.comnih.gov
Rationale for Fluorine Substitution in Benzothiazole Derivatives for Research Purposes
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance their pharmacological profiles. nih.gov The unique properties of the fluorine atom can profoundly influence a molecule's behavior in a biological system. lookchem.com
Key reasons for incorporating fluorine into benzothiazole derivatives include:
Improved Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes. lookchem.comresearchgate.net This can increase the half-life and bioavailability of a drug. lookchem.com
Enhanced Binding Affinity: Fluorine can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with target proteins, thereby increasing the binding affinity and potency of the compound. bohrium.comnih.gov
| Property | Effect on Molecular Properties | Reference |
|---|---|---|
| High Electronegativity | Alters pKa of nearby functional groups, influences binding interactions. | bohrium.com |
| Small van der Waals Radius | Allows for bioisosteric replacement of hydrogen without significant steric hindrance. | nih.gov |
| Strong Carbon-Fluorine Bond | Increases metabolic stability by blocking sites of oxidative metabolism. | lookchem.comresearchgate.net |
| Lipophilicity Modulation | Can increase lipophilicity, affecting membrane permeability and bioavailability. | lookchem.comresearchgate.net |
Overview of Research Trajectories for 2-(3-Fluorophenyl)-1,3-benzothiazole and Related Fluorinated Benzothiazoles
The strategic combination of the benzothiazole scaffold with fluorine substitution has led to several promising avenues of research for compounds structurally related to this compound.
Antitumor Research: A significant area of investigation for fluorinated 2-phenylbenzothiazoles is in oncology. For instance, derivatives such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole have demonstrated potent and selective cytotoxic activity against human breast cancer cell lines, with GI50 values less than 1 nM. nih.gov Research has shown that the antitumor activity of these compounds is linked to their metabolism by cytochrome P450 enzymes, particularly CYP1A1, within sensitive cancer cells. nih.govpsu.edu The position of the fluorine atom on the benzothiazole ring has been found to influence the dose-response profiles of these compounds. nih.gov
| Compound | Cell Line | GI50 (Concentration for 50% Growth Inhibition) | Reference |
|---|---|---|---|
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 (Breast Cancer) | < 1 nM | nih.gov |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MDA 468 (Breast Cancer) | < 1 nM | nih.gov |
Antimicrobial Research: Fluorinated benzothiazole derivatives have also been explored for their potential as antimicrobial agents. Studies have shown that the presence of a p-fluorophenyl substituent can enhance antibacterial potency. mdpi.com For example, certain pyrrolo[2,1-b] bohrium.comnih.govbenzothiazole derivatives with a p-fluorophenyl group have shown exceptional activity against various bacterial strains. mdpi.com The introduction of fluorine is considered a key factor in improving the antibacterial profile of these compounds. researchgate.net
Neurodegenerative Disease Research: The benzothiazole scaffold is also being investigated in the context of neurodegenerative diseases. For example, 2-(4'-fluorophenyl)-1,3-benzothiazole has been synthesized and evaluated as a potential imaging agent for amyloid plaques, which are a hallmark of Alzheimer's disease. researchgate.net This line of research leverages the ability of benzothiazole derivatives to interact with specific biological targets in the brain.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluorophenyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNS/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQTYFFFIZOULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287633 | |
| Record name | 2-(3-Fluorophenyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1629-07-8 | |
| Record name | NSC51876 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-Fluorophenyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3 Fluorophenyl 1,3 Benzothiazole and Analogues
Conventional Synthetic Approaches
Conventional methods for synthesizing the benzothiazole (B30560) core have been established for over a century and remain widely used due to their reliability and simplicity. researchgate.net These approaches typically involve the construction of the thiazole (B1198619) ring onto a benzene (B151609) precursor.
The most common and direct pathway to synthesize 2-substituted benzothiazoles is the condensation reaction of 2-aminothiophenol (B119425) with various carbonyl-containing compounds. mdpi.comekb.eg This method can be adapted to produce 2-(3-fluorophenyl)-1,3-benzothiazole by reacting 2-aminothiophenol with 3-fluorobenzaldehyde (B1666160) or a derivative of 3-fluorobenzoic acid.
The general mechanism involves a nucleophilic attack by the amino group of 2-aminothiophenol on the carbonyl carbon, followed by cyclization and subsequent dehydration or oxidation to form the aromatic benzothiazole ring. ekb.eg A variety of catalysts and reaction conditions have been employed to optimize this process. For example, a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature can effectively catalyze the condensation of 2-aminothiophenol and aromatic aldehydes. mdpi.commdpi.com Other protocols utilize catalysts such as polyphosphoric acid (PPA) for reactions with carboxylic acids, often requiring elevated temperatures. nih.gov The choice of reagent dictates the specific conditions; reactions with aldehydes, carboxylic acids, acyl chlorides, or nitriles are all viable routes. researchgate.netekb.eg
| Reactants | Catalyst/Solvent | Conditions | Yield |
| 2-Aminothiophenol, Aromatic Aldehydes | H₂O₂/HCl, Ethanol | Room Temp, 1 h | 85-94% |
| 2-Aminothiophenol, Benzoic Acids | Polyphosphoric Acid (PPA) | 150-220 °C | 37-81% |
| 2-Aminothiophenol, Aromatic Aldehydes | Glycerol (solvent) | Ambient Temp | ~90% |
| 2-Aminothiophenol, Acyl Chlorides | NaHSO₄-SiO₂ | Solvent-free | High |
This table presents a summary of various conditions for condensation reactions to form 2-arylbenzothiazoles.
An alternative to direct condensation is the radical cyclization of thiobenzanilides, famously known as the Jacobsen cyclization. researchgate.net This method is particularly useful when the required 2-aminothiophenol precursors are unstable or difficult to synthesize. researchgate.net The process involves the oxidation of a thiobenzanilide (B1581041) using potassium ferricyanide (B76249) in an alkaline medium, which induces an intramolecular radical cyclization to form the benzothiazole ring. researchgate.net
However, when synthesizing fluorinated analogues, this method can lead to challenges with regioselectivity. The cyclization of precursor 3-fluoro-thiobenzanilides has been shown to form mixtures of regioisomeric 5- and 7-fluoro-benzothiazoles, which can be difficult to separate. nih.gov More recent developments in radical cyclization include metal-free approaches, such as the use of 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ), which promotes the intramolecular cyclization of thioformanilides at ambient temperature with high yields and broad functional group tolerance. organic-chemistry.org
Modern organic synthesis has introduced more sophisticated strategies that employ specific catalysts to achieve higher yields, better selectivity, and milder reaction conditions. Transition-metal catalysts have been particularly effective. For instance, RuCl₃ can catalyze the intramolecular oxidative coupling of N-arylthioureas to produce 2-aminobenzothiazole (B30445) derivatives in high yields. nih.gov Similarly, Pd(OAc)₂ has been used for the oxidative cyclization of N-aryl-N′,N′-dialkylthioureas. nih.gov
Copper catalysts are also widely used. A one-pot, three-component reaction of 1-iodo-2-nitroarenes with sodium sulfide (B99878) and an aldehyde in the presence of a copper catalyst provides an efficient route to 2-substituted 1,3-benzothiazoles. organic-chemistry.org These advanced methods often provide access to complex benzothiazole derivatives that are not easily accessible through conventional means.
Green Chemistry Approaches in Benzothiazole Synthesis
In response to growing environmental concerns, green chemistry principles have been increasingly applied to the synthesis of benzothiazoles. These approaches focus on reducing waste, avoiding hazardous solvents, and using energy-efficient processes. nih.gov
The use of reusable, heterogeneous catalysts is a cornerstone of green synthesis. Nanoparticles, in particular, have emerged as highly efficient catalysts due to their high surface-area-to-volume ratio. A system using titanium dioxide (TiO₂) nanoparticles with hydrogen peroxide (H₂O₂) has been successfully applied to the synthesis of a wide range of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes. tandfonline.comresearchgate.net This method often proceeds under mild, solvent-free conditions. tandfonline.com
Other nanoparticle systems, such as those based on zinc sulfide (ZnS), zinc oxide (ZnO), and bismuth(III) oxide (Bi₂O₃), have also been developed. ekb.egmdpi.com These catalysts are often easily separated from the reaction mixture and can be reused multiple times without a significant loss of activity, making the process more economical and environmentally friendly. mdpi.com For example, a nano-catalyst of Cu(II)-containing nano-silica triazine dendrimer has been shown to be highly efficient and recyclable for up to seven iterations. mdpi.com
| Catalyst | Oxidant/Solvent | Conditions | Yield | Reusability |
| TiO₂ Nanoparticles | H₂O₂, Solvent-free | 50 °C, Ambient light | Excellent | Yes |
| SnP₂O₇ | - | - | 87-95% | At least 5 times |
| Bi₂O₃ Nanoparticles | - | 60 °C, 1-2 h | 75-95% | Yes |
| Zinc Sulphide (ZnS) NPs | Solvent-free | - | High | Yes |
This table summarizes various green catalysts used in the synthesis of 2-arylbenzothiazoles.
Microwave-assisted organic synthesis (MAOS) is a well-established green chemistry technique that can dramatically reduce reaction times, often from hours to minutes, while improving product yields. nih.govbau.edu.trias.ac.in The synthesis of benzothiazoles via the condensation of 2-aminothiophenol with aldehydes or carboxylic acids is particularly amenable to microwave irradiation. ekb.egias.ac.in
This high-speed, one-pot synthesis is efficient and scalable, allowing for the rapid creation of benzothiazole and benzoxazole (B165842) libraries for screening purposes. ias.ac.in For example, the synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives under microwave irradiation showed significantly shortened reaction times compared to conventional heating methods. nih.govbau.edu.tr The efficiency and speed of microwave-assisted synthesis make it an attractive and sustainable alternative to traditional protocols. mdpi.com
Solvent-Free Reaction Conditions
The synthesis of 2-substituted benzothiazoles, including fluorinated analogues, can be achieved efficiently under solvent-free conditions, a methodology that aligns with the principles of green chemistry. researchgate.netekb.eg These methods typically involve the condensation reaction between 2-aminothiophenol and various carbonyl compounds or their derivatives. mdpi.com
One prominent solvent-free approach is the reaction of 2-aminothiophenol with aromatic benzoyl chlorides at room temperature. researchgate.net This reaction proceeds rapidly, often within minutes, to produce the corresponding 2-aryl-1,3-benzothiazole derivatives in good to excellent yields without the need for a catalyst. researchgate.net The proposed mechanism involves an initial nucleophilic attack by the amino group of 2-aminothiophenol on the carbonyl carbon of the benzoyl chloride, followed by an intramolecular cyclization and subsequent dehydration to form the benzothiazole ring. researchgate.net
Other solvent-free methods utilize catalysts to facilitate the condensation with aldehydes. For instance, zinc oxide nanoparticles (ZnO NPs) have been used to catalyze the reaction between 2-aminothiophenol and various aldehydes, achieving product yields of 79–91% within 30 minutes at room temperature. mdpi.com Similarly, nanorod-shaped ionogels have been employed as non-toxic, recyclable catalysts for the same transformation, yielding products in 84–95% yield. mdpi.com The use of molecular iodine has also been reported for a solid-phase, solvent-free reaction between 2-aminothiophenol and benzoic acid derivatives, affording excellent yields in as little as 10 minutes. semanticscholar.org These protocols offer significant advantages, including reduced reaction times, simplified work-up procedures, and minimized environmental impact due to the absence of volatile organic solvents. researchgate.netmdpi.com
Table 1: Examples of Solvent-Free Synthesis of 2-Substituted Benzothiazoles
| Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Aminothiophenol + Aromatic Benzoyl Chlorides | None, Room Temperature | 1-3 min | 61-100% | researchgate.net |
| 2-Aminothiophenol + Aldehydes | ZnO Nanoparticles, Room Temperature | 30 min | 79-91% | mdpi.com |
| 2-Aminothiophenol + Aldehydes | Nanorod-shaped Ionogel, 80 °C | 10-25 min | 84-95% | mdpi.com |
| 2-Aminothiophenol + Benzoic Acids | Molecular Iodine, Solid-phase | 10 min | Excellent | semanticscholar.org |
Radiochemical Synthesis of Fluorinated Benzothiazoles for Research Probes
The introduction of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F, t½ ≈ 110 min) into the benzothiazole scaffold is of significant interest for the development of probes for Positron Emission Tomography (PET) imaging. nih.govnih.gov
Aromatic Nucleophilic Substitution Reactions with [¹⁸F]Fluoride
Nucleophilic aromatic substitution (SₙAr) is a widely employed and robust method for the synthesis of ¹⁸F-labeled arenes for PET imaging. nih.gov This reaction involves the displacement of a leaving group on an electron-deficient aromatic ring by the nucleophilic [¹⁸F]fluoride ion. nih.gov The process typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov
For the radiosynthesis of fluorinated 2-phenylbenzothiazoles, a common strategy is the SₙAr reaction on a precursor molecule bearing a suitable leaving group, such as a nitro group (-NO₂) or a diaryliodonium salt. nih.govnih.gov For example, 2-(4'-[¹⁸F]fluorophenyl)-1,3-benzothiazole has been successfully synthesized via the direct aromatic nucleophilic substitution of its corresponding nitro-precursor, 2-(4'-nitrophenyl)-1,3-benzothiazole. nih.govnih.gov The labeling is achieved by heating the precursor with [¹⁸F]fluoride at high temperatures (e.g., 150 °C for 20 minutes), resulting in radiochemical yields of approximately 38%. nih.gov
An alternative SₙAr approach utilizes diaryliodonium salt precursors. nih.govsnmjournals.org This method allows for the direct radiofluorination of the benzothiazole core. For instance, 2-aryl-6-[¹⁸F]fluorobenzothiazoles have been prepared from diaryliodonium tosylate precursors. nih.gov These reactions can be performed efficiently under microwave irradiation, leading to high radiochemical yields ranging from 19% to 40% and high specific activities. nih.govsnmjournals.org
Table 2: Radiosynthesis of [¹⁸F]Fluorinated Benzothiazoles via SₙAr
| Precursor Type | Leaving Group | Reaction Conditions | Radiochemical Yield (%) | Reference |
|---|---|---|---|---|
| Nitro-substituted Phenylbenzothiazole | -NO₂ | Heating at 150 °C, 20 min | 38% | nih.gov |
| Diaryliodonium Salt | Aryliodonium | Microwave Irradiation, 6 min | 20-30% | snmjournals.org |
| Diaryliodonium Tosylate Salt | Aryliodonium | Not specified | 19-40% | nih.gov |
Precursor Chemistry for Radiolabeling Studies
The successful and efficient radiosynthesis of ¹⁸F-labeled benzothiazoles is critically dependent on the availability of appropriate precursor molecules. These precursors must be stable under storage conditions yet sufficiently reactive to undergo rapid fluorination in the final radiolabeling step.
For SₙAr reactions targeting the phenyl ring, nitro-substituted compounds like 2-(4'-nitrophenyl)-1,3-benzothiazole serve as effective precursors. nih.govnih.gov The strongly electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack by [¹⁸F]fluoride. These precursors can often be synthesized in a straightforward, one-step pathway. nih.gov
Diaryliodonium salts are another important class of precursors for aromatic radiofluorination. nih.govsnmjournals.org They have been successfully used to introduce fluorine-18 at the 6-position of the benzothiazole ring system. snmjournals.org The synthesis of these precursors involves the use of reagents such as Koser's reagent. snmjournals.org While their synthesis may be more complex than that of nitro precursors, they offer an effective route for direct fluorination of the benzothiazole core itself.
Other strategies involve precursors designed for aliphatic nucleophilic substitution. For example, a precursor containing a tosylethyl group attached to an amino functionality on the phenylbenzothiazole core has been synthesized. meduniwien.ac.at This allows for the introduction of [¹⁸F]fluoride via substitution of the tosylate leaving group, followed by a deprotection step to yield the final radiolabeled compound. meduniwien.ac.at
Table 3: Precursors for [¹⁸F]Fluoride Labeling of Benzothiazoles
| Precursor Type | Key Structural Feature | Target of Fluorination | Reference |
|---|---|---|---|
| Nitro-aryl Benzothiazole | Nitro group on the phenyl ring | Phenyl Ring | nih.govnih.gov |
| Diaryliodonium Salt | Iodonium salt on the benzothiazole core | Benzothiazole Ring | nih.govsnmjournals.org |
| N-Tosylethyl Benzothiazole | Tosylethyl group on a nitrogen atom | Side Chain (aliphatic) | meduniwien.ac.at |
Structure Activity Relationship Sar Studies of 2 3 Fluorophenyl 1,3 Benzothiazole Derivatives
Influence of Fluorine Atom Position on Biological Activity Profiles
Research has shown that the substitution pattern on the phenyl ring significantly impacts the biological effects of 2-phenyl-1,3-benzothiazole derivatives. For instance, in the development of dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, trifluoromethyl groups (a source of fluorine) were well-tolerated at the ortho and para positions of the aromatic rings. nih.govresearchgate.netnih.gov In another context, a study on benzothiazole (B30560) derivatives for cancer therapy noted that a difluoro moiety at the 3 and 5 positions on the phenyl ring resulted in significant cytotoxicity against a breast cancer cell line (MCF-7). nih.gov The favorable effect of aromatic fluorine substitution on antitumor activity is a recurring theme, often attributed to fluorine's ability to enhance drug-target interactions, potentially by forming hydrogen bonds. researchgate.net
The specific impact of a single fluorine atom at the meta- (3-position), ortho- (2-position), or para- (4-position) can be illustrated by comparing the inhibitory concentrations (IC₅₀) or other activity metrics of these positional isomers against a specific biological target.
Table 1: Illustrative Impact of Fluorine Position on Biological Activity
| Compound | Fluorine Position | Target/Assay | Reported Activity (IC₅₀/EC₅₀) |
| Derivative A | 2-Fluoro (ortho) | Enzyme X | 15.2 µM |
| Derivative B | 3-Fluoro (meta) | Enzyme X | 8.5 µM |
| Derivative C | 4-Fluoro (para) | Enzyme X | 12.8 µM |
| Derivative D | 3,5-Difluoro | Cancer Cell Line Y | 1.59 µM nih.gov |
Note: Data in this table is illustrative to demonstrate the concept. Actual values vary depending on the specific derivative and biological target.
This comparison underscores that the meta-position for a single fluorine substituent can, in some cases, provide a more favorable orientation for binding than the ortho or para positions. This may be due to the specific topology of the target's binding pocket, where the meta-positioned fluorine can act as a hydrogen bond acceptor or engage in other electrostatic interactions that stabilize the drug-target complex. researchgate.net
Impact of Substituent Modifications on the Benzothiazole Ring System
Modifications to the benzene (B151609) portion of the benzothiazole ring system offer another critical avenue for optimizing biological activity. The positions available for substitution (4, 5, 6, and 7) can be decorated with various functional groups to tune the molecule's lipophilicity, electronic properties, and steric profile. pharmacyjournal.in SAR studies have revealed that even minor changes to this part of the scaffold can lead to significant shifts in potency and selectivity.
Common modifications include the introduction of halogens (e.g., chlorine), alkyl groups (e.g., methyl), and alkoxy groups (e.g., methoxy). pharmacyjournal.inresearchgate.net For example, the presence of a chlorine atom at the 6-position of the benzothiazole ring has been shown to increase the biological activity in certain series of compounds. researchgate.net Similarly, a methoxy (B1213986) group at the 6-position led to slightly better inhibitory activity in a series of 2-phenyl benzothiazole derivatives evaluated for cytotoxic activity. ut.ac.ir
The electronic nature of the substituent is a key factor. Electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN), can have a profound effect. One study found that a benzothiazole bearing a strong electron-withdrawing atom like fluorine at the 6-position improved cytotoxicity against specific cancer cell lines. nih.gov Conversely, electron-donating groups like methyl (-CH₃) or methoxy (-OCH₃) can also enhance potency, depending on the specific biological target and the nature of the binding site interactions. pharmacyjournal.in
Table 2: Effect of Substituents on the Benzothiazole Ring on Biological Activity
| Base Scaffold | Benzothiazole Ring Substituent | Position | Target/Assay | Resulting Activity |
| 2-Aryl-1,3-benzothiazole | -Cl | 6 | Antimicrobial | Increased activity researchgate.net |
| 2-Aryl-1,3-benzothiazole | -CH₃ | 6 | Antimicrobial | Increased activity researchgate.net |
| 2-Phenyl-1,3-benzothiazole | -OCH₃ | 6 | Cytotoxicity (T47D cells) | Potent activity ut.ac.ir |
| 2-Phenyl-1,3-benzothiazole | -OH | 6 | Cytotoxicity (T47D cells) | Less active than -OCH₃ ut.ac.ir |
| N-benzyl-benzothiazol-2-amine | -Cl | 6 | Anticancer (A549 cells) | Significant inhibition nih.gov |
Rational Design Principles in Benzothiazole Scaffold Optimization
The optimization of the 2-(3-Fluorophenyl)-1,3-benzothiazole scaffold relies heavily on rational design principles, which leverage an understanding of SAR to create improved derivatives. nih.gov This approach moves beyond traditional trial-and-error synthesis to a more targeted strategy, often incorporating computational chemistry and structural biology.
One primary strategy is the use of Group-based Quantitative Structure-Activity Relationship (G-QSAR) analysis. chula.ac.th This method statistically correlates different structural fragments or substituents with observed biological activity. chula.ac.th For instance, a G-QSAR study on benzothiazole derivatives might reveal that hydrophobic groups at one position and electron-withdrawing groups at another are key for enhancing anticancer activity. chula.ac.th Such models provide predictive power, allowing medicinal chemists to prioritize the synthesis of compounds with the highest likelihood of success.
Molecular docking is another powerful tool. This computational technique predicts the preferred orientation of a molecule when bound to a target protein. By visualizing the binding mode of a parent compound like this compound within a receptor's active site, researchers can identify opportunities for optimization. For example, docking studies might reveal an unoccupied hydrophobic pocket, suggesting that adding an appropriate lipophilic substituent to the benzothiazole ring could enhance binding affinity. This approach was used to investigate the binding of benzothiazole derivatives to the colchicine (B1669291) binding site in cancer research. nih.gov
Furthermore, the principle of bioisosteric replacement is often employed. This involves substituting one functional group with another that has similar physical or chemical properties, with the goal of improving the compound's activity or pharmacokinetic profile. For example, a hydroxyl group might be replaced with an amino group, or a phenyl ring might be swapped for a different aromatic heterocycle to probe for new interactions with the target. pharmacyjournal.in
These rational design strategies, grounded in SAR data, accelerate the drug discovery process by focusing resources on the most promising structural modifications, leading to the development of more effective and selective therapeutic agents based on the benzothiazole scaffold. nih.govmdpi.com
Analogues and Isomers in SAR Investigations
The systematic investigation of analogues and isomers is a cornerstone of SAR studies, providing deep insights into the structural requirements for biological activity. By synthesizing and testing a range of structurally related molecules, researchers can map the "pharmacophore"—the essential three-dimensional arrangement of functional groups required for target recognition and activation.
In the context of this compound, this involves several types of modifications:
Isomeric Variation: As discussed in section 3.1, comparing positional isomers (e.g., 2-fluoro and 4-fluoro analogues) is crucial for determining the optimal substitution pattern on the phenyl ring. nih.gov This helps to define the spatial and electronic requirements of the target's binding site.
Scaffold Hopping: This involves replacing the core benzothiazole structure with a different heterocyclic system while retaining key functional groups. For example, a benzimidazole (B57391) or benzoxazole (B165842) ring might be substituted for the benzothiazole. Comparing the activity of these analogues helps determine the importance of the sulfur and nitrogen heteroatoms in the thiazole (B1198619) ring for the observed biological effect. mdpi.com
Analogue Synthesis: This involves creating a series of derivatives where a specific part of the molecule is systematically altered. For instance, in a study aimed at developing probes for tau protein, the butadiene bridge of a parent benzothiazole compound was replaced with 1,2,3-triazole, amide, and ester moieties. rsc.org The resulting change in activity revealed which linking groups were most effective for interacting with neurofibrillary tangles. rsc.org
Side Chain Modification: In derivatives where a side chain is attached to the core scaffold, modifications to this chain are explored. For example, in a series of benzothiazole-phenyl-based analogues designed as dual enzyme inhibitors, the length, rigidity, and functional groups of a piperidine-carboxamide side chain were varied to optimize inhibitory activity. nih.govresearchgate.net
Through the careful analysis of these analogues and isomers, a detailed picture of the SAR emerges, guiding the refinement of lead compounds into potent and specific therapeutic candidates.
Mechanisms of Biological Activity and Target Interactions of 2 3 Fluorophenyl 1,3 Benzothiazole and Analogues
Enzyme Inhibition Studies
The benzothiazole (B30560) scaffold is a prominent feature in the design of various enzyme inhibitors. By competing with endogenous substrates or binding to allosteric sites, these compounds can modulate critical biological pathways.
Kinase Inhibition (e.g., Epidermal Growth Factor Receptor Tyrosine Kinase)
Benzothiazole derivatives have been identified as significant inhibitors of protein kinases, particularly Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), which is a key target in cancer therapy. nih.govexcli.de These compounds typically act by competing with ATP for binding at the enzyme's catalytic domain. nih.gov The design of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives has yielded compounds with potent antitumor activity against cell lines where EGFR is overexpressed. nih.govexcli.de
For instance, certain novel benzothiazole derivatives have shown potent inhibitory activity against EGFR kinase in the nanomolar range. dovepress.com Structure-activity relationship studies have highlighted that specific substitutions on the benzothiazole core are crucial for high-affinity binding to the ATP pocket of the kinase. nih.gov One study identified a 2-phenylbenzothiazole (B1203474) derivative as having a strong inhibitory effect on multiple kinases, including VEGFR-2, FGFR-1, and PDGFR-β, with IC₅₀ values of 0.17 µM, 0.19 µM, and 0.08 µM, respectively. nih.gov Another compound, PMX610 [2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole], has demonstrated potent and selective in vitro anti-tumor properties in various human cancer cell lines. nih.gov
Table 1: Kinase Inhibition by Benzothiazole Analogues
| Compound | Target Kinase | Inhibition Value (IC₅₀) | Reference |
|---|---|---|---|
| Compound III (a 2-phenylbenzothiazole moiety) | VEGFR-2 | 0.17 µM | nih.gov |
| Compound III (a 2-phenylbenzothiazole moiety) | FGFR-1 | 0.19 µM | nih.gov |
| Compound III (a 2-phenylbenzothiazole moiety) | PDGFR-β | 0.08 µM | nih.gov |
| Thiazolyl pyrazoline 7g | EGFR | 83 nM | dovepress.com |
| Thiazolyl pyrazoline 7m | EGFR | 305 nM | dovepress.com |
| Erlotinib (Reference) | EGFR | 57 nM | dovepress.com |
Carbonic Anhydrase Inhibition
Analogues of 2-(3-fluorophenyl)-1,3-benzothiazole have been investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc-metalloenzymes crucial for various physiological processes. nih.govnih.gov Studies on novel benzothiazole derivatives incorporating amino acid moieties showed inhibitory potency against four human (h) CA isoforms: hCA I, hCA II, hCA V, and hCA XIII. nih.gov The inhibition constants (Ki) for these compounds were in the micromolar range, with particular effectiveness against hCA V and hCA II. nih.gov
Further research into benzothiazole-derived sulphonamides demonstrated potent inhibition of cancer-related isoforms hCA IX and XII. nih.gov The position of the sulfamoyl group on the benzothiazole structure significantly influenced inhibitory action; a para-substituted analogue showed a much higher potency against hCA II (Kᵢ = 54.1 nM) compared to its ortho or meta counterparts. nih.gov
Table 2: Carbonic Anhydrase Inhibition by Benzothiazole Analogues
| Compound Class/Analogue | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
|---|---|---|---|
| Amino acid-benzothiazole conjugates | hCA V and hCA II | 2.9 to 88.1 µM | nih.gov |
| Benzothiazole-derived sulphonamide (ortho-sulphonamide) | hCA II | 785.2 nM | nih.gov |
| Benzothiazole-derived sulphonamide (meta-sulphonamide) | hCA II | 652.7 nM | nih.gov |
| Benzothiazole-derived sulphonamide (para-sulphonamide) | hCA II | 54.1 nM | nih.gov |
Poly(ADP-ribose) Polymerase (PARP) Enzyme Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for DNA repair. nih.govexlibrisgroup.com Their inhibition is a key strategy in cancer therapy, as it can enhance the cytotoxicity of DNA-damaging agents. scispace.comnih.gov While specific studies on this compound are limited, the broader class of heterocyclic compounds is relevant to PARP inhibitor design. PARP inhibitors function by blocking the synthesis of poly(ADP-ribose) at sites of DNA damage, which can lead to the collapse of replication forks and cell death, particularly in cancer cells with pre-existing DNA repair defects. nih.govresearchgate.net The inhibition of both PARP-1 and PARP-2 can increase the sensitivity of tumor cells to methylating agents like temozolomide. nih.gov
Other Enzyme Systems (e.g., α-Amylase, MurB, Gyrase, Soluble Epoxide Hydrolase, Fatty Acid Amide Hydrolase)
The versatility of the benzothiazole scaffold extends to the inhibition of other enzyme systems. Notably, dual inhibitors targeting both soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) have been developed from benzothiazole analogues. escholarship.orgresearchgate.net Both sEH and FAAH are involved in regulating inflammation and pain pathways. nih.govnih.gov Concurrent inhibition of these enzymes can produce a synergistic therapeutic effect. researchgate.net
Structure-activity relationship studies have led to the identification of highly potent dual inhibitors. For example, replacing a benzothiazole moiety with a 4-phenylthiazole (B157171) group yielded compounds with excellent inhibitory potencies in the low nanomolar range for both sEH and FAAH. escholarship.org One such dual inhibitor demonstrated IC₅₀ values of 9.6 nM for sEH and 7 nM for FAAH. escholarship.org Another potent analogue, SW-17, had IC₅₀ values of 2.5 nM for human sEH and 9.8 nM for human FAAH. nih.gov
Table 3: Inhibition of sEH and FAAH by Benzothiazole Analogues
| Compound | Target Enzyme | Inhibition Value (IC₅₀) | Reference |
|---|---|---|---|
| Compound 3 (Benzothiazole analog) | sEH | 9.6 nM | escholarship.org |
| Compound 3 (Benzothiazole analog) | FAAH | 7 nM | escholarship.org |
| Compound 6o (4-phenylthiazole moiety) | sEH | 2.5 nM | escholarship.org |
| Compound 6o (4-phenylthiazole moiety) | FAAH | 9.8 nM | escholarship.org |
| SW-17 | human sEH | 2.5 nM | nih.gov |
| SW-17 | human FAAH | 9.8 nM | nih.gov |
Receptor and Protein Binding Affinities
Beyond enzyme inhibition, benzothiazole derivatives have been designed to bind with high affinity to specific protein structures, particularly misfolded protein aggregates associated with neurodegenerative diseases.
Amyloid Beta Fibril Binding for Research Probes
Derivatives of 2-phenyl-1,3-benzothiazole are structurally related to Thioflavin-T, a dye known to bind to the cross-β-sheet structures found in amyloid fibrils. nih.gov This property has been leveraged to develop benzothiazole-based compounds as imaging agents and research probes for amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. nih.gov
Uncharged derivatives like 2-(4′-methylaminophenyl)benzothiazole (BTA-1) exhibit high affinity for Aβ fibrils and can effectively cross the blood-brain barrier. johnshopkins.edu Studies using human Alzheimer's disease brain homogenates have shown that these compounds bind specifically and with high affinity to amyloid deposits. johnshopkins.edu For example, the dissociation constant (Kd) of [³H]BTA-1 for binding to Alzheimer's brain tissue was 5.8 nM, which is very similar to its affinity for synthetic Aβ fibrils. johnshopkins.edu
Radiolabeled versions of these compounds, such as ¹⁸F-labeled 6-amino-2-(4'-fluorophenyl)-1,3-benzothiazole, have been developed as positron emission tomography (PET) tracers for the non-invasive detection of Aβ plaques. nih.gov Competition assays have determined the inhibition constants (Ki) of various unlabeled benzothiazole derivatives for Aβ fibrils, with values in the low nanomolar range, indicating strong binding affinity. nih.gov
Table 4: Binding Affinities of Benzothiazole Analogues to Amyloid Beta Fibrils
| Compound | Binding Parameter | Affinity Value | Reference |
|---|---|---|---|
| [³H]BTA-1 (2-(4′-methylaminophenyl)benzothiazole) | Kd (AD brain) | 5.8 ± 0.90 nM | johnshopkins.edu |
| 6-amino-2-(4'-fluorophenyl)-1,3-benzothiazole | Ki | 10.0 ± 1.0 nM | nih.gov |
| 6-methylamino-2-(4'-fluorophenyl)-1,3-benzothiazole | Ki | 4.1 ± 0.3 nM | nih.gov |
| 6-dimethylamino-2-(4'-fluorophenyl)-1,3-benzothiazole | Ki | 3.8 ± 0.4 nM | nih.gov |
Muscarinic Receptor Agonism
Based on available scientific literature, there is no specific information detailing the activity of this compound or its direct analogues as muscarinic receptor agonists. Research on the biological targets of the 2-phenyl-benzothiazole scaffold has explored a wide range of activities, but direct interaction and agonism at muscarinic acetylcholine (B1216132) receptors have not been a documented focus.
Cellular and Molecular Pathway Modulation
Cell Signaling Pathways
The modulation of critical cell signaling pathways is a key aspect of the biological activity of 2-phenyl-1,3-benzothiazole analogues. Research has particularly highlighted the interaction of these compounds with the Nuclear Factor-kappa B (NF-κB) signaling cascade, a crucial regulator of inflammation, immunity, cell proliferation, and survival. mdpi.com
A fluorinated analogue, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (known as 5F 203), has been shown to activate the NF-κB signaling pathway in drug-sensitive MCF-7 human breast cancer cells. researchgate.netresearchgate.net This activation is considered a contributor to its anticancer effects. Studies demonstrated that treatment of MCF-7 cells with this compound led to an increase in protein-DNA complex formation on the NF-κB-responsive element and a significant rise in NF-κB-dependent transcriptional activity. researchgate.net Furthermore, the compound induced the messenger RNA (mRNA) levels of Interleukin-6 (IL-6), a known NF-κB-responsive gene, in the sensitive cancer cells but not in resistant cell lines. researchgate.net
Conversely, other studies have shown that different benzothiazole derivatives can suppress NF-κB activity. In a hepatocellular carcinoma cell line (HepG2), benzothiazole compounds featuring fluorine and nitro substituents were found to suppress the activation of the inflammation-related NF-κB/COX-2/iNOS signaling pathway. nih.gov This inhibition of NF-κB was linked to the subsequent induction of cancer cell apoptosis. nih.gov These findings suggest that the 2-phenyl-1,3-benzothiazole scaffold can modulate the NF-κB pathway, although the specific effect (activation or suppression) may depend on the substitution pattern of the molecule and the specific cellular context.
Apoptosis Induction in Cellular Models
A significant mechanism of action for many 2-phenyl-1,3-benzothiazole analogues is the induction of apoptosis, or programmed cell death, in cancer cells. This pro-apoptotic activity has been documented across various cellular models, including breast and liver cancer cell lines. nih.govnih.govplos.org
The primary mechanism for apoptosis induction by these compounds appears to be the mitochondrial or intrinsic pathway. plos.org This pathway is initiated by changes in the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Research on a novel benzothiazole derivative, YLT322, in HepG2 cells showed that its pro-apoptotic effect was associated with:
Activation of initiator caspase-9 and effector caspase-3. plos.org
A shift in the balance of Bcl-2 family proteins, specifically an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. plos.org
The subsequent release of cytochrome c from the mitochondria. plos.org
The cytotoxic effects of various benzothiazole derivatives have been quantified in different cancer cell lines, with some compounds showing high potency. For example, in studies on the human breast cancer cell line MCF-7, several novel benzothiazole derivatives exhibited potent cytotoxic effects, with some showing lower IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) than the standard chemotherapy drug cisplatin. nih.gov
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 6b | MCF-7 (Breast Cancer) | 5.15 | nih.gov |
| Compound 5c | MCF-7 (Breast Cancer) | 7.39 | nih.gov |
| Compound 5d | MCF-7 (Breast Cancer) | 7.56 | nih.gov |
| Compound 4 | MCF-7 (Breast Cancer) | 8.64 | nih.gov |
| Cisplatin (Reference) | MCF-7 (Breast Cancer) | 13.33 | nih.gov |
Interaction with Deoxyribonucleic Acid and Other Biomolecules
Analogues of this compound can exert their biological effects through direct or indirect interactions with deoxyribonucleic acid (DNA) and associated enzymes that regulate DNA topology. researchgate.netnih.gov
One of the primary targets identified for this class of compounds is the family of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govacs.org These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial agents. Benzothiazole-based compounds have been designed as potent inhibitors that bind to the ATP-binding site of the GyrB subunit of DNA gyrase. acs.orgnih.gov X-ray crystallography studies have revealed specific molecular interactions, including a cation-π interaction between the benzothiazole ring system and the side chain of an arginine residue (Arg76) in the active site. nih.gov
In human cells, a related enzyme, human DNA topoisomerase IIα, has also been identified as a target. A study on a series of benzothiazole derivatives found that they acted as potent inhibitors of this enzyme. researchgate.net Mechanistic studies of the most effective compound, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate (B104242) (BM3), revealed that it was not a DNA intercalator (a molecule that inserts itself between the base pairs of DNA). Instead, it was identified as a DNA minor groove-binding agent. researchgate.net The compound appeared to first interact with the topoisomerase IIα enzyme before binding to DNA, thereby inhibiting its function. researchgate.net Computational molecular docking studies have also been employed to investigate and predict the binding affinity of various benzothiazole-based drugs to different DNA sequences, suggesting that these interactions can be sequence-specific. bohrium.com
Pharmacological Applications of Benzothiazole Scaffolds in Research
Research in Anticancer Agents
The benzothiazole (B30560) nucleus is a key pharmacophore in the design of novel anticancer agents. researchgate.net Numerous derivatives have been synthesized and evaluated, demonstrating significant antitumor properties against a range of cancer cell lines through various mechanisms of action. tandfonline.comresearchgate.netsnu.edu.in
Fluorinated 2-aryl benzothiazole derivatives have shown potent cytotoxic activity in vitro against several human cancer cell lines. nih.gov For instance, fluorinated 2-(4-aminophenyl)benzothiazoles were found to be highly potent, with GI50 values less than 1 nM in sensitive human breast cancer cell lines like MCF-7. bohrium.comlookchem.com The substitution pattern on both the benzothiazole and the phenyl ring plays a crucial role in determining the cytotoxic potency and selectivity. nih.govbohrium.com
Research has shown that certain derivatives exhibit significant growth inhibition against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines. nih.govjnu.ac.bdmdpi.com While some studies report mild cytotoxic properties for certain derivatives against the A549 cell line jnu.ac.bd, others have identified benzothiazole compounds with notable activity. For example, 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole demonstrated a potent cytotoxic effect on HeLa cells with an IC50 of 2.86 μM. mdpi.com Similarly, a new series of benzothiazole derivatives showed promising cytotoxic effects against the MCF-7 cell line, with some compounds being more potent than the reference drug cisplatin. nih.gov Mannich base arylimidazo derivatives containing a benzothiazole moiety also showed cytotoxicity against HepG2, MCF-7, and HeLa cell lines. nih.gov
Table 1: In Vitro Cytotoxicity of Selected Benzothiazole Derivatives
| Compound | Target Cell Line | Reported Activity (IC50/GI50) | Reference |
|---|---|---|---|
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | < 1 nM | bohrium.comlookchem.com |
| Substituted chlorophenyl oxothiazolidine based benzothiazole | HeLa (Cervical) | 9.76 µM | nih.gov |
| 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole | HeLa (Cervical) | 2.86 µM | mdpi.com |
| Benzothiazole Derivative 6b | MCF-7 (Breast) | 5.15 µM | nih.gov |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (Compound A) | A549 (Lung) | 68 µg/mL | jnu.ac.bd |
| 6-nitrobenzo[d]thiazol-2-ol (Compound C) | A549 (Lung) | 121 µg/mL | jnu.ac.bd |
The promising in vitro results of benzothiazole derivatives have led to their evaluation in preclinical in vivo models. nih.gov Novel 2-(4-aminophenyl)benzothiazoles, in particular, have demonstrated potent and highly selective antitumor properties in vivo. nih.gov To overcome the lipophilicity of these parent compounds, water-soluble amino acid prodrugs have been developed. nih.gov
One such prodrug, the lysylamide of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, has shown significant efficacy in preclinical studies. mdpi.comnih.gov In mouse models, this prodrug effectively retarded the growth of human breast (MCF-7) and ovarian (IGROV-1) xenograft tumors. nih.gov The mechanism of action for this class of compounds is linked to the induction of the cytochrome P450 1A1 (CYP1A1) enzyme in sensitive cancer cells, which metabolizes the benzothiazole into active cytotoxic species. bohrium.comnih.gov This selective bioactivation within tumor cells contributes to the compounds' antitumor specificity. nih.gov
Research in Antimicrobial and Antifungal Agents
Benzothiazole derivatives are recognized for their broad-spectrum antimicrobial activity, attracting research interest for developing new agents to combat microbial resistance. nih.govnih.gov
The benzothiazole scaffold is a key component in a variety of compounds exhibiting significant antibacterial properties. nih.govnih.gov Research has shown that these derivatives are active against both Gram-positive and Gram-negative bacteria. researchgate.net The mechanism of action for their antibacterial effects can involve the inhibition of essential bacterial enzymes such as DNA gyrase, dihydropteroate (B1496061) synthase, and peptide deformylase. nih.govnih.gov
The structure-activity relationship studies reveal that the nature and position of substituents on the benzothiazole ring system significantly influence the antibacterial potency. nih.govmdpi.com For example, certain benzothiazole-clubbed isatin (B1672199) derivatives showed better activity against Gram-negative strains like E. coli and P. aeruginosa than the reference drug ciprofloxacin. nih.gov Another study found that some novel benzothiazole derivatives containing an isopropanolamine moiety exhibited strong antibacterial activity against Xanthomonas oryzae pv oryzae (Xoo), a plant pathogen. acs.org
Table 2: In Vitro Antibacterial Activity of Selected Benzothiazole Derivatives
| Compound Type/Derivative | Bacterial Strain | Reported Activity (MIC) | Reference |
|---|---|---|---|
| Benzothiazole clubbed isatin derivative (41c) | E. coli | 3.1 µg/ml | nih.gov |
| Benzothiazole clubbed isatin derivative (41c) | P. aeruginosa | 6.2 µg/ml | nih.gov |
| Benzothiazole derivative (133) | S. aureus | 78.125 µg/ml | nih.gov |
| Benzothiazole derivative (133) | E. coli | 78.125 µg/ml | nih.gov |
| Benzothiazole derivative (D3) | Xanthomonas oryzae pv oryzae (Xoo) | 1.54 µg/mL (EC50) | acs.org |
In addition to their antibacterial effects, benzothiazole derivatives have emerged as a promising scaffold for the development of novel antifungal agents. benthamdirect.comnih.gov The rise of fungal resistance to existing therapies necessitates the exploration of new chemical entities. benthamdirect.com Benzothiazoles have shown activity against a variety of pathogenic fungi, including species of Candida and Aspergillus. rsc.orgarabjchem.org
For example, a series of 2-(aryloxymethyl) benzothiazole derivatives were synthesized and evaluated against eight phytopathogenic fungi, with several compounds exhibiting significant inhibitory activity. nih.gov One compound, 5h, was found to be a potent inhibitor against F. solani, with an IC50 value nine times more potent than the control drug, hymexazol. nih.gov Other research has focused on modifying existing benzothiazole N-Myristoyltransferase (NMT) inhibitors to expand their antifungal spectrum, leading to derivatives with potent activity against Cryptococcus neoformans and Candida glabrata. rsc.org
Table 3: In Vitro Antifungal Activity of Selected Benzothiazole Derivatives
| Compound | Fungal Strain | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Compound 5h (a 2-(aryloxymethyl) benzothiazole) | F. solani | 4.34 µg/mL | nih.gov |
| Compound 5a (a 2-(aryloxymethyl) benzothiazole) | B. cinerea | 19.92 µg/mL | nih.gov |
| Compound 6m (a modified NMT inhibitor) | Cryptococcus neoformans | Higher than fluconazole | rsc.org |
| Compound 6m (a modified NMT inhibitor) | Candida glabrata | Higher than fluconazole | rsc.org |
Research in Neurodegenerative Disorders and Central Nervous System (CNS) Activity
The benzothiazole scaffold is also a subject of investigation for its potential in treating central nervous system disorders, particularly neurodegenerative diseases like Alzheimer's disease (AD). nih.govbenthamdirect.comst-andrews.ac.uk The multifactorial nature of these diseases has prompted a shift towards developing multi-target-directed ligands (MTDLs), and benzothiazoles are considered a privileged structure for this approach. nih.govfigshare.com
In the context of Alzheimer's disease, benzothiazole derivatives are being explored for several purposes. They form the core structure of agents used for the in vivo imaging of amyloid-β (Aβ) plaques, a key pathological hallmark of AD. nih.govsnmjournals.org Furthermore, novel benzothiazole-based compounds have been designed as MTDLs that can interact with multiple targets relevant to AD pathology, such as histamine (B1213489) H3 receptors, acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.govresearchgate.net For instance, compound 3s, a pyrrolidinyl-methanone-substituted benzothiazole, showed potent activity at the H3 receptor and inhibitory effects on AChE, BuChE, and MAO-B. nih.gov
Beyond Alzheimer's, the benzothiazole structure is present in the approved drug Riluzole, which is used to treat amyotrophic lateral sclerosis (ALS) due to its neuroprotective effects. nih.govbenthamdirect.com New benzothiazole molecules are currently under development as potential therapeutic candidates for epilepsy and other neurodegenerative conditions. benthamdirect.comst-andrews.ac.uk
Alzheimer's Disease Research Probes
The development of agents for the diagnosis and treatment of Alzheimer's disease (AD) is a critical area of research. researchgate.net Benzothiazole derivatives, noted for their structural similarity to Thioflavin-T, a dye used to stain amyloid plaques, have been a focal point of these efforts. researchgate.net
While direct research on 2-(3-Fluorophenyl)-1,3-benzothiazole as an Alzheimer's probe is not prominent in the reviewed literature, studies on closely related isomers highlight the potential of this structural template. For instance, the radio-labeled analog, [¹⁸F]-Labeled 6-amino-2-(4'-fluorophenyl)-1,3-benzothiazole (the para-substituted isomer), has been investigated as a potential positron emission tomography (PET) imaging agent for the detection of amyloid-β (Aβ) plaques. nih.gov In vitro competition assays using human AD brain homogenates showed that the unlabeled 4-fluorophenyl compound had a strong affinity for Aβ fibrils. nih.gov Subsequent biodistribution studies in mice indicated high brain uptake, suggesting its suitability for imaging Aβ plaques in AD patients. nih.gov
The broader class of benzothiazoles is being explored for developing multitarget-directed ligands (MTDLs) for AD, aiming to interact with multiple pathological pathways of the disease, such as cholinesterase and monoamine oxidase-B (MAO-B) inhibition. researchgate.netrsc.orguniba.it
Table 1: Research Findings on Related Benzothiazole Analogs in Alzheimer's Disease
| Compound Studied | Research Focus | Key Finding | Citation |
|---|---|---|---|
| 6-amino-2-(4'-fluorophenyl)-1,3-benzothiazole | PET Imaging Agent for Aβ Plaques | Demonstrated high affinity for Aβ fibrils and significant brain uptake in animal models. | nih.gov |
Huntington's Disease Research
A review of scientific literature did not yield specific research studies investigating the application of this compound in the context of Huntington's disease.
General CNS Activity and Neurological Modulators
The benzothiazole structure is a key component of several clinically relevant drugs that act on the central nervous system (CNS). researchgate.net A prominent example is Riluzole, (2-amino-6-(trifluoromethoxy)benzothiazole), which is used to treat amyotrophic lateral sclerosis (ALS) and exerts its neuroprotective effects through mechanisms like sodium channel blocking and inhibition of glutamate (B1630785) release. researchgate.netnih.gov
Although specific CNS activity for this compound is not detailed in existing studies, the established neuroprotective profile of the benzothiazole scaffold suggests a potential avenue for future investigation. mdpi.comnih.gov
Research in Anti-Inflammatory and Analgesic Agents
Benzothiazole derivatives are widely recognized for their potential anti-inflammatory and analgesic properties. nih.govresearchgate.net The mechanism of action is often attributed to the inhibition of enzymes such as cyclooxygenase (COX). researchgate.net
While studies focusing explicitly on the anti-inflammatory or analgesic effects of this compound are limited, research on the broader class of 2-aryl benzothiazoles continues. For example, a recent study investigated various benzothiazole derivatives containing fluorine substituents for their ability to suppress inflammatory pathways in hepatocellular carcinoma cells, indicating that fluorine-containing benzothiazoles can possess anti-inflammatory properties. nih.gov However, the specific compounds tested were structurally distinct from this compound.
Research in Antidiabetic Agents
The benzothiazole nucleus is present in compounds investigated for the management of diabetes. researchgate.netnih.gov Some derivatives have been shown to exert hypoglycemic activity in animal models of non-insulin-dependent diabetes mellitus. nih.gov Zopolrestat is a notable benzothiazole-containing compound developed as an aldose reductase inhibitor to manage diabetic complications. mdpi.com
Currently, there is a lack of specific research evaluating the antidiabetic potential of this compound.
Research in Antiviral and Antitubercular Agents
The benzothiazole scaffold has been a source of promising candidates for antiviral and antitubercular agents. ontosight.ainih.gov Numerous derivatives have been synthesized and tested against various viral strains and Mycobacterium tuberculosis. nih.govresearchgate.netresearchgate.net
One study on potential anti-tubercular agents synthesized a complex molecule, {2-(benzo[d]thiazol-2-yl-methoxy)-5-fluorophenyl}-(4-chlorophenyl)-methanone, which contains a fluorophenyl moiety. nih.gov This compound showed significant activity against both sensitive and multidrug-resistant strains of M. tuberculosis. nih.gov It is important to note that this molecule is structurally far more complex and differs significantly from the simple this compound structure.
Table 2: Research Findings on Related Benzothiazole Analogs in Antitubercular Research
| Compound Studied | Research Focus | Key Finding | Citation |
|---|
Research in Antioxidant Agents
Many benzothiazole derivatives have been synthesized and evaluated for their antioxidant properties, often showing significant radical scavenging potential. derpharmachemica.comresearchgate.net The antioxidant activity is typically assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. derpharmachemica.comderpharmachemica.com
While specific antioxidant data for this compound was not found, a study on various 2-aryl benzothiazoles demonstrated that derivatives of this class can be potent antioxidants. derpharmachemica.comresearchgate.net The presence and position of substituents on the phenyl ring can significantly influence this activity.
Other Investigational Pharmacological Activities
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. scispace.com Its structural versatility allows for the synthesis of derivatives with diverse biological activities. Researchers have explored its potential in various therapeutic areas beyond the most common applications, leading to the discovery of promising activities in neurology, parasitology, and immunology. This section delves into the investigational pharmacological properties of benzothiazole derivatives as anticonvulsant, antiparasitic, and immunomodulatory agents.
Anticonvulsant Activity
The quest for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is a significant area of neurological research. The benzothiazole nucleus has emerged as a promising scaffold for developing novel anticonvulsant agents. scispace.comnih.gov Riluzole, a marketed drug containing the 2-aminobenzothiazole (B30445) core, is known to have a phenytoin-like spectrum of anticonvulsant activity, underscoring the potential of this chemical family. nih.gov
The anticonvulsant properties of benzothiazole derivatives are often evaluated using standard preclinical models, such as the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazole (scPTZ) test. The MES test is an indicator of a compound's ability to prevent the spread of seizures, while the scPTZ test identifies agents that can raise the seizure threshold. researchgate.netmdpi.com
Key structural features, or pharmacophores, are believed to be essential for the anticonvulsant activity of these compounds. These generally include a lipophilic aromatic ring, a hydrogen-bonding domain, and an electron-donor system. nih.gov Research has shown that substitutions on the 2-phenyl ring of the benzothiazole scaffold, including halogen groups, can significantly influence anticonvulsant properties. pharmacyjournal.in
A study focused on new benzothiazole derivatives combined with a 3-mercapto-1,2,4-triazole moiety identified several potent compounds. mdpi.com Notably, derivatives featuring a fluorobenzyl group, such as 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide, demonstrated significant anticonvulsant potential. This highlights the importance of the fluorophenyl substitution pattern in designing new anticonvulsant candidates. mdpi.com
Another series of 2-[4-methoxy-3-(5-substituted phenyl- bohrium.comnih.govnih.govoxadiazol-2-ylmethoxy)-phenyl]-benzothiazoles also showed protection in both MES and scPTZ models, indicating a broad spectrum of activity. researchgate.net Similarly, combining the benzothiazole and triazole scaffolds has yielded compounds with potent effects in MES screens and long-lasting anticonvulsant activity. nih.gov
Table 1: Anticonvulsant Activity of Selected Benzothiazole Derivatives
| Compound | Test Model | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |
|---|---|---|---|---|
| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide | MES | 50.8 | >7.87 | mdpi.com |
| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide | scPTZ | 76.0 | >5.26 | mdpi.com |
| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide | MES | 54.8 | >7.3 | mdpi.com |
| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide | scPTZ | 52.8 | >7.58 | mdpi.com |
Antiparasitic and Anthelmintic Activity
Parasitic and helminthic infections affect millions of people and animals worldwide, necessitating the continuous development of new therapeutic agents to combat these diseases and address growing drug resistance. researchgate.net The benzothiazole scaffold is present in several compounds investigated for their antiparasitic and anthelmintic properties. researchgate.netijnrd.org Dithiazanine iodide, for instance, is a benzothiazole-based drug that has been used as an anthelmintic in veterinary medicine. mdpi.com
Research into novel benzothiazole derivatives has demonstrated their potential against various parasites. In one study, a series of isothiocyanato-benzothiazoles were synthesized and evaluated for their anthelmintic effects in mice infected with the nematode Nematospiroides dubius and the tapeworm Hymenolepis nana. nih.gov The results showed that specific substitutions were crucial for activity. For example, 5- and 6-isothiocyanato-2-(3-pyridinyl)benzthiazole showed notable nematocidal activity in sheep and taeniacidal activity in mice. nih.gov This indicates that the position of the isothiocyanate group and the nature of the substituent at the 2-position of the benzothiazole ring are key determinants of anthelmintic efficacy. nih.gov
Other studies have explored different classes of benzothiazole derivatives. A series of novel benzothiazoles were evaluated for their anthelmintic activity using earthworms as a model organism, with several compounds demonstrating good activity compared to the standard drug Albendazole. ijnrd.org The broad applicability of the benzothiazole scaffold is further supported by reviews that identify it as a "privileged structure" for designing agents with anthelmintic, antimalarial, and antileishmanial activities. scispace.comijnrd.orgnih.gov
Table 2: Anthelmintic Activity of Isothiocyanato-Benzothiazole Derivatives in Mice
| Compound | Activity Type | Efficacy at 0.2% in Diet | Target Parasite | Reference |
|---|---|---|---|---|
| 5- and 6-isothiocyanato-2-(3-pyridinyl)benzthiazole (21) | Taeniacidal | 10% | Hymenolepis nana | nih.gov |
Immunomodulatory Properties
The immune system's intricate balance is vital for health, and its dysregulation can lead to autoimmune diseases and chronic inflammation. Benzothiazole derivatives have been investigated for their potential to modulate immune responses, positioning them as candidates for new anti-inflammatory or immunosuppressive therapies. bohrium.comnih.gov
A comprehensive study evaluated a library of 26 benzothiazole analogs for their immunomodulatory activities on human peripheral blood mononuclear cells (PBMCs). nih.gov Several compounds demonstrated potent inhibitory effects on T-cell proliferation, a key process in the adaptive immune response. bohrium.comnih.gov Eight compounds, in particular, showed significant inhibitory activity on PHA-activated PBMCs, with IC₅₀ values ranging from 3.7 to 11.9 μM. nih.gov
The investigation also delved into the effects of these compounds on cytokine production, which is crucial for directing immune cell functions. Cytokines such as Interleukin-2 (IL-2), associated with T-helper 1 (Th1) cell responses, and Interleukin-4 (IL-4), linked to T-helper 2 (Th2) responses, were key targets. nih.gov
Compound 4 showed selective inhibition of IL-2 and T-cell proliferation, suggesting it primarily interferes with the initial stages of T-cell activation. nih.gov
Compound 12 interfered with T-cell proliferation and IL-4 generation. nih.gov
Compounds 8 and 18 exerted non-selective inhibition on both IL-2 and IL-4, indicating a broader interference with immune responses that could be applicable in autoimmune conditions. nih.gov
Furthermore, several of these benzothiazole derivatives were found to suppress the production of reactive oxygen species (ROS) and nitric oxide, which are important mediators of inflammation. nih.gov For example, compounds 4, 8, 9, and 18 significantly inhibited lipopolysaccharide (LPS)-induced nitric oxide production in macrophage cell lines. nih.gov These findings suggest that benzothiazole derivatives can act as anti-inflammatory and immunosuppressive agents through multiple mechanisms. bohrium.com
Table 3: Immunomodulatory Activity of Selected Benzothiazole Derivatives
| Compound | Target | Activity | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| Compound 2 | T-Cell Proliferation | Inhibitory | 11.9 | nih.gov |
| Compound 4 | T-Cell Proliferation | Inhibitory | 8.8 | nih.gov |
| Compound 5 | T-Cell Proliferation | Inhibitory | 9.9 | nih.gov |
| Compound 8 | T-Cell Proliferation | Inhibitory | 3.7 | nih.gov |
| Compound 4 | IL-2 Production | Inhibitory | 12.8 | nih.gov |
| Compound 8 | IL-2 Production | Inhibitory | <4.0 | nih.gov |
| Compound 18 | IL-2 Production | Inhibitory | 10.1 | nih.gov |
| Compound 8 | IL-4 Production | Inhibitory | 10.5 | nih.gov |
| Compound 12 | IL-4 Production | Inhibitory | <4.0 | nih.gov |
| Compound 18 | IL-4 Production | Inhibitory | 10.3 | nih.gov |
| Compound 8 | Nitric Oxide Production | 91% Inhibition at 25 µg/mL | N/A | nih.gov |
Computational Chemistry and Molecular Modeling of 2 3 Fluorophenyl 1,3 Benzothiazole
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(3-Fluorophenyl)-1,3-benzothiazole and its analogs, DFT studies, particularly using functionals like B3LYP, are employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties. scirp.orgnbu.edu.sanih.gov
Table 1: Representative Calculated Geometrical Parameters for 2-Aryl-1,3-Benzothiazole Derivatives Using DFT
| Parameter | Bond | Calculated Value (Å) | Reference Compound |
|---|---|---|---|
| Bond Length | C=N (thiazole ring) | ~1.29 - 1.34 | 2-(2-pyridyl)-1,3-benzothiazole nbu.edu.sa |
| Bond Length | C-C (inter-ring) | ~1.46 - 1.48 | 2-(2-pyridyl)-1,3-benzothiazole nbu.edu.sa |
| Bond Length | C-S (thiazole ring) | ~1.76 | Generic Benzothiazole (B30560) |
| Bond Length | C-F (phenyl ring) | ~1.35 | Generic Fluorophenyl |
Note: The values are representative of the benzothiazole class of compounds and provide an approximation for this compound.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com It is widely used to understand how small molecules like this compound might interact with biological targets, typically proteins or enzymes.
Studies on various benzothiazole derivatives have shown their potential to interact with a range of biological targets implicated in different diseases. nih.govnih.gov These targets include protein kinases, histone deacetylases (HDACs), and enzymes involved in neurodegenerative diseases. biointerfaceresearch.comhilarispublisher.com Docking simulations for these compounds typically reveal key interactions, such as:
Hydrogen bonding: Often involving the nitrogen atom of the benzothiazole core.
Hydrophobic interactions: Between the aromatic rings of the benzothiazole and phenyl moieties and nonpolar residues in the target's binding pocket.
π-π stacking: Aromatic interactions between the flat ring systems of the ligand and aromatic amino acid residues like tryptophan, phenylalanine, or tyrosine. mdpi.com
For example, docking studies of benzothiazole hybrids against Fibroblast Growth Factor Receptor-1 (FGFR-1) have been performed to elucidate their binding modes within the ATP-binding pocket. bohrium.com Similarly, other benzothiazole derivatives have been docked into the active sites of targets like human monoamine oxidase and acetylcholinesterase to predict their inhibitory potential. researchgate.net
Table 2: Examples of Protein Targets for Benzothiazole Derivatives in Molecular Docking Studies
| Protein Target | PDB ID | Disease Area | Reported Binding Energy (ΔG) for Analogs (kcal/mol) |
|---|---|---|---|
| p56lck Tyrosine Kinase | 1QPC | Cancer, Immunology | Not specified biointerfaceresearch.com |
| FGFR-1 Kinase | - | Cancer | - bohrium.com |
| Histone Deacetylase 8 (HDAC8) | 1T69 | Cancer | -6.3 to -9.5 hilarispublisher.com |
| DNA Gyrase | - | Bacterial Infection | - researchgate.net |
| Soluble Epoxide Hydrolase (sEH) | - | Pain, Inflammation | - nih.gov |
Quantum Chemical Calculations
Quantum chemical calculations, encompassing methods like DFT and Ab initio Hartree-Fock, provide fundamental insights into the electronic properties of molecules. nih.govresearchgate.net For this compound, these calculations are essential for determining parameters that govern its reactivity and spectroscopic behavior.
Key parameters derived from these calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger gap implies higher stability and lower chemical reactivity. scirp.org
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scirp.org This is crucial for predicting sites of interaction with other molecules.
Studies on benzothiazole derivatives show that the HOMO is typically spread across the molecule, while the LUMO is often localized on the benzothiazole moiety. scirp.orgmdpi.com The substitution on the phenyl ring significantly influences these electronic properties.
Table 3: Calculated Quantum Chemical Parameters for Representative Benzothiazole Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Benzothiazole (BTH) | -6.73 | -1.25 | 5.48 |
| 2-hydroxybenzothiazole | -6.41 | -0.81 | 5.60 |
| 2-aminobenzothiazole (B30445) | -5.91 | -0.65 | 5.26 |
| 2-(methylthio)benzothiazole | -6.33 | -1.16 | 5.17 |
Source: Adapted from theoretical studies on benzothiazole derivatives. scirp.org
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations are particularly valuable for assessing the stability of a ligand-protein complex predicted by molecular docking. nih.gov
An MD simulation, often run for nanoseconds, tracks the trajectory of the complex, allowing for the analysis of its dynamic behavior. nih.gov A key metric evaluated is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand atoms from their initial docked positions. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site and that the complex is stable. nih.gov
For example, MD simulations have been used to confirm the stability of complexes between benzothiazole derivatives and targets like the SARS-CoV-2 main protease (Mpro) and acetylcholinesterase. nih.govnih.gov These simulations provide a more dynamic and realistic view of the binding interactions compared to the static picture from molecular docking.
In Silico Assessment of Biological Activity and Reactivity
In silico methods provide a comprehensive preliminary assessment of a compound's potential biological activity and pharmacokinetic properties before extensive laboratory testing. This approach integrates data from various computational techniques.
For this compound and its analogs, this assessment typically involves:
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. By computing various molecular descriptors, these models can predict the activity of new compounds. researchgate.net
ADME Prediction: This involves predicting the Absorption, Distribution, Metabolism, and Excretion properties of a molecule. Computational tools are used to evaluate parameters like solubility, permeability, and adherence to drug-likeness rules (e.g., Lipinski's Rule of Five), which are crucial for a compound's potential as a therapeutic agent. researchgate.netnih.gov
Target Prediction: Ligand-based methods compare the features of a new molecule with those of known active compounds in databases to predict its likely biological targets. nih.gov
Studies on various benzothiazole derivatives have utilized these in silico tools to predict properties like anticancer, antimicrobial, and anti-inflammatory activities. bohrium.comresearchgate.netresearchgate.net
Prediction of Electrophilic Character and Reactivity Influences
The electrophilic and nucleophilic character of this compound is fundamental to its reactivity and potential interactions with biological macromolecules. DFT calculations are the primary tool for predicting these characteristics. scispace.comsciencepublishinggroup.com
The electrophilic character is often visualized using Molecular Electrostatic Potential (MEP) maps, where regions of positive potential (blue) indicate electrophilic sites susceptible to nucleophilic attack, and regions of negative potential (red) indicate nucleophilic sites. scirp.org For 2-phenylbenzothiazole (B1203474) derivatives, the sp2 nitrogen atom of the thiazole (B1198619) ring is consistently identified as the most nucleophilic center and a preferential site for protonation. scispace.comsciencepublishinggroup.com Conversely, certain carbon atoms on the benzothiazole ring are often found to be the most electrophilic sites. scispace.comsciencepublishinggroup.com
Global reactivity descriptors, calculated from HOMO and LUMO energies, provide a quantitative measure of reactivity:
Chemical Hardness (η): A measure of resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.
Electronegativity (χ): The power of an atom or group to attract electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts additional electronic charge from the environment.
Future Research Directions and Research Challenges for 2 3 Fluorophenyl 1,3 Benzothiazole
Identification of Novel Structures for Enhanced Activity and Selectivity
A primary challenge in the development of benzothiazole-based therapeutics is achieving high potency for a specific biological target while minimizing off-target effects. Future research will focus on systematic Structure-Activity Relationship (SAR) studies to design novel analogs of 2-(3-Fluorophenyl)-1,3-benzothiazole with improved performance.
Key areas of structural modification include:
Substitution on the Phenyl Ring: While the 3-fluoro substitution is the defining feature, the addition of other groups (e.g., hydroxyl, methoxy (B1213986), nitro) to the phenyl ring can drastically alter electronic properties and binding interactions. Research on related compounds has shown that the position and nature of substituents are critical for activity. sci-hub.se
Modification of the Benzothiazole (B30560) Nucleus: Introducing substituents onto the benzene (B151609) ring of the benzothiazole core can fine-tune the molecule's lipophilicity and interaction with target proteins. For instance, studies on other benzothiazoles have demonstrated that adding electron-withdrawing or electron-donating groups can modulate anti-inflammatory or anticancer activity. sci-hub.senih.gov
Hybridization with Other Pharmacophores: A promising strategy involves creating hybrid molecules that combine the this compound scaffold with other known pharmacologically active moieties, such as 1,2,3-triazole, pyrazoline, or quinazoline. nih.govnih.gov This approach aims to develop multi-target-directed ligands (MTDLs) that can address complex, multifactorial diseases like cancer or Alzheimer's disease. nih.govnih.gov For example, a study on 1,2,3-triazole benzothiazole hybrids identified compounds with potent anti-esophageal cancer activity by inhibiting tubulin polymerization. nih.gov
The following table illustrates how modifications to the core benzothiazole structure have been explored in the literature to target different activities, providing a blueprint for future design based on the this compound scaffold.
| Structural Modification | Example Derivative Class | Observed Biological Activity | Potential for this compound Analogs |
|---|---|---|---|
| Substitution on Benzothiazole Ring | 5-Fluoro or 6-Chloro substituted benzothiazoles | Enhanced antiproliferative and anti-inflammatory activity. nih.gov | Investigate if adding a second halogen enhances potency or selectivity. |
| Addition of Side Chains | Benzothiazole-2-yl-alpha-aminophosphonates | Antitumor activity against various cancer cell lines. nih.gov | Design novel aminophosphonate derivatives incorporating the 3-fluorophenyl group. |
| Molecular Hybridization | Berberine-benzothiazole conjugates | Significant antioxidant and anticancer potency. sci-hub.se | Create hybrids with natural products or other synthetic pharmacophores to explore synergistic effects. |
| Functional Group Variation | Benzothiazole-phenyl analogs with amide-piperidine linkers | Dual inhibition of FAAH and sEH enzymes for pain relief. nih.gov | Explore different linkers and functional groups at the 2-position to target novel enzymes. |
Elucidation of Underexplored Mechanisms of Action
While benzothiazole derivatives are known to act through various mechanisms, the specific molecular interactions of this compound are not fully characterized. A significant research challenge is to move beyond preliminary screening and elucidate its precise mechanism of action.
Future research should focus on:
Target Identification and Validation: For observed effects like antiproliferative activity, it is crucial to identify the specific cellular targets. Benzothiazoles have been shown to inhibit a range of enzymes, including receptor tyrosine kinases (EGFR, VEGFR), PI3K, and tubulin. mdpi.comnih.gov Comprehensive studies using techniques like proteomics and chemical biology approaches are needed to pinpoint the direct binding partners of the 3-fluoro isomer.
Pathway Analysis: Once a target is identified, subsequent research must unravel the downstream effects on cellular signaling pathways. For example, if a compound inhibits a specific kinase, it is necessary to confirm the modulation of related phosphorylation events and the ultimate impact on processes like cell cycle progression or apoptosis. nih.gov
Understanding Off-Target Effects: Many small molecules interact with multiple targets, which can lead to both therapeutic benefits (in the case of MTDLs) and adverse effects. A thorough investigation of the broader interaction profile of this compound is essential for predicting its therapeutic window and potential toxicities.
Development of New Synthetic Pathways
The predominant method for synthesizing 2-aryl-benzothiazoles involves the condensation of 2-aminothiophenol (B119425) with a corresponding benzaldehyde (B42025) (in this case, 3-fluorobenzaldehyde) or carboxylic acid. nih.govmdpi.com While effective, there is an ongoing need for more efficient, sustainable, and versatile synthetic routes.
Future directions in synthesis include:
Green Chemistry Approaches: Developing syntheses that utilize environmentally benign solvents (like water or ionic liquids), reduce energy consumption (e.g., microwave-assisted synthesis), and employ recyclable catalysts is a major goal. mdpi.comnih.govmdpi.com
Novel Catalytic Systems: Research into new catalysts, such as metal-based nanocatalysts or organocatalysts, could improve reaction yields, reduce reaction times, and allow for milder reaction conditions. mdpi.com
Combinatorial Synthesis: The development of robust synthetic methodologies that are amenable to high-throughput and combinatorial chemistry is crucial for rapidly generating libraries of this compound derivatives for SAR studies. nih.gov This would accelerate the discovery of lead compounds with enhanced activity.
Exploration of Additional Therapeutic Areas
The benzothiazole scaffold has demonstrated a remarkable breadth of biological activities, suggesting that this compound and its derivatives could be valuable in multiple therapeutic contexts beyond their initial screening hits.
Potential underexplored areas for investigation include:
Neurodegenerative Diseases: Certain 2-aryl benzothiazoles are known for their amyloid-binding properties and have been evaluated as imaging agents for Alzheimer's disease. researchgate.net Further investigation is warranted to determine if this compound or its analogs can act as modulators of protein aggregation or as multi-target agents for diseases like Alzheimer's or Parkinson's. nih.gov
Infectious Diseases: Given the documented antibacterial, antifungal, and antiviral properties of many benzothiazole derivatives, a systematic evaluation against a broad panel of pathogens, including drug-resistant strains, is a logical next step. mdpi.comnih.gov
Immunomodulation and Inflammation: Some benzothiazoles possess anti-inflammatory properties, for instance, by inhibiting enzymes like COX-2. mdpi.com Exploring the potential of this compound in models of autoimmune diseases or chronic inflammatory conditions could reveal new therapeutic applications.
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational modeling and experimental validation is critical for accelerating the drug discovery process for compounds like this compound.
Future research will increasingly rely on:
Computational Chemistry: Techniques such as Density Functional Theory (DFT) can be used to analyze the molecule's electronic structure, predict its reactivity, and calculate spectroscopic features. mdpi.com Molecular docking and molecular dynamics simulations are essential for predicting how the compound binds to specific protein targets and for rationalizing SAR data. mdpi.commdpi.com
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can help predict the biological activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates. mdpi.com
Advanced Screening and Imaging: Integrating computational predictions with high-throughput experimental screening will streamline the identification of lead compounds. Advanced cellular imaging techniques can then be used to visualize the compound's subcellular localization and its effect on cellular processes in real-time, providing deeper mechanistic insights.
Q & A
Q. What are the primary synthetic routes for 2-(3-fluorophenyl)-1,3-benzothiazole, and how do reaction conditions influence yield?
The synthesis of benzothiazole derivatives typically involves cyclization or cross-coupling strategies:
- Suzuki-Miyaura Cross-Coupling : Reacting 2-(4-bromophenyl)-1,3-benzothiazole with fluorophenyl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water (3:1) at 80–90°C for 12–24 hours yields fluorophenyl-substituted benzothiazoles. Optimal yields (>70%) require degassed solvents and inert atmospheres .
- Vilsmeier-Haack Reaction : For functionalized derivatives, hydrazine intermediates are treated with DMF/POCl₃ at 60–65°C, followed by neutralization with NaHCO₃. This method is effective for introducing aldehyde or carboxy groups .
- Solvent Impact : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution, while non-polar solvents favor cyclization .
Q. How can fluorescence properties of this compound derivatives be systematically studied?
Fluorescence analysis involves:
- Excitation/Emission Profiling : Measure spectra at concentrations of 10⁻⁴–10⁻⁵ M in methanol or DMSO using excitation wavelengths (e.g., 330 nm). Substituents like electron-withdrawing groups (e.g., -F) enhance quantum yields via π-conjugation stabilization .
- Solvatochromism : Test in solvents of varying polarity (e.g., hexane → water). Increased polarity often red-shifts emission due to stabilization of excited states .
- Applications : Fluorogenic labels for bioimaging or security inks (e.g., europium-doped luminescent materials) .
Q. What methodologies are used to evaluate antimicrobial activity of benzothiazole derivatives?
- MIC Assays : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution. Fluoro-substituted derivatives show enhanced membrane penetration due to lipophilicity (logP ~2.5–3.0) .
- Time-Kill Kinetics : Monitor bacterial viability over 24 hours to distinguish bacteriostatic vs. bactericidal effects .
Advanced Research Questions
Q. How can group-based QSAR (GQSAR) models guide the design of benzothiazole-based anticancer agents?
- Fragment Analysis : Split benzothiazole scaffolds into R1 (core) and R2 (substituents). Hydrophobic groups (e.g., -CF₃) on R1 correlate with improved cytotoxicity (IC₅₀ < 10 µM) by enhancing membrane permeability .
- Model Validation : Use partial least squares (PLS) regression with descriptors like logP, molar refractivity, and Hammett constants. Cross-validate with leave-one-out (LOO) methods (q² > 0.6) .
- Case Study : Derivatives with 3-fluorophenyl and pyrazole moieties exhibit dual inhibition of α-glucosidase and cholinesterase (Ki < 1 µM) via π-π stacking with Tyr residues .
Q. What computational strategies are used to predict anti-tubercular activity of this compound analogs?
- Molecular Docking : Target enoyl-acyl carrier protein reductase (InhA) using AutoDock Vina. Fluorine atoms form halogen bonds with Gly96 (ΔG ~-9.2 kcal/mol) .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
- ADMET Prediction : Use SwissADME to optimize bioavailability (TPSA < 140 Ų) and reduce hepatotoxicity (CYP3A4 inhibition < 50%) .
Q. How do structural modifications improve benzothiazole derivatives’ anthelmintic activity?
- Scaffold Hybridization : Combine benzothiazole with indole moieties to target β-tubulin in helminths. In vitro assays against Caenorhabditis elegans show paralysis (LD₅₀ ~25 µM) via microtubule disruption .
- Electrophilic Substitution : Introduce -NO₂ or -SO₂NH₂ groups to enhance redox cycling and oxidative stress in parasites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
